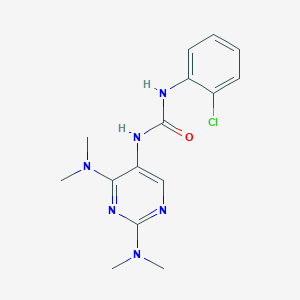![molecular formula C21H23NO2 B2989796 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one CAS No. 2380043-68-3](/img/structure/B2989796.png)
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as PMK glycidate and is a precursor in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug. However,
Mécanisme D'action
The mechanism of action of PMK glycidate is not fully understood, but it is believed to act as a precursor to the synthesis of MDMA, which has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
PMK glycidate has not been extensively studied for its biochemical and physiological effects. However, studies on MDMA, which is synthesized from PMK glycidate, have shown that it can cause various physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
PMK glycidate has several advantages and limitations when used in laboratory experiments. One advantage is its high purity, which allows for precise and reproducible results. It is also relatively easy to handle and store. However, its use is restricted due to safety concerns, and it should only be used by trained professionals in a controlled laboratory environment.
Orientations Futures
There are several future directions for research on PMK glycidate. One area of interest is the development of new analogs of MDMA with improved therapeutic potential and fewer side effects. Another area of interest is the investigation of the biochemical and physiological effects of PMK glycidate and its analogs. Additionally, further research is needed to understand the mechanism of action of PMK glycidate and its potential applications in the development of new drugs.
Conclusion:
In conclusion, PMK glycidate is a chemical compound with potential applications in scientific research. It is primarily used as a precursor in the synthesis of MDMA and its analogs, which have been studied for their potential therapeutic effects. PMK glycidate has several advantages and limitations when used in laboratory experiments and should only be used by trained professionals in a controlled environment. Further research is needed to understand the biochemical and physiological effects of PMK glycidate and its potential applications in the development of new drugs.
Méthodes De Synthèse
PMK glycidate can be synthesized through various methods, including the Wacker oxidation process and the Leuckart-Wallach reaction. The Wacker oxidation process involves the oxidation of safrole to form PMK glycidate. The Leuckart-Wallach reaction involves the reduction of PMK glycidate to form MDMA. Both of these methods require specific reagents and conditions and should only be carried out by trained professionals in a controlled laboratory environment.
Applications De Recherche Scientifique
PMK glycidate has been used extensively in scientific research for its potential applications in the development of drugs and as a precursor for the synthesis of other compounds. It has been used in the synthesis of various analogs of MDMA, which have been studied for their potential therapeutic effects in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
2-phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(24-19-10-6-3-7-11-19)20(23)22-14-21(15-22)12-18(13-21)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBSFDUBZEFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)
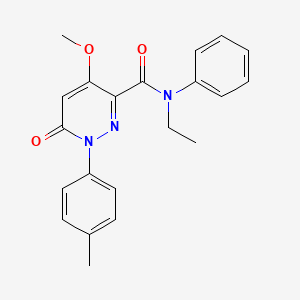

![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
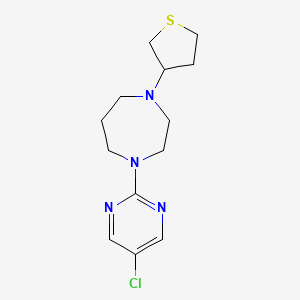

![7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2989727.png)
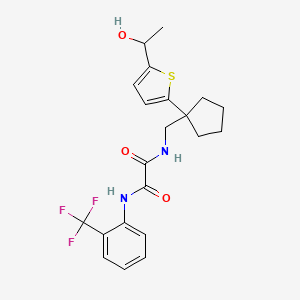
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B2989729.png)
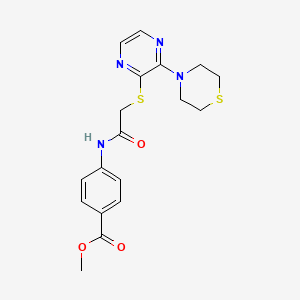

![2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2989733.png)
